molecular formula C17H16F2N2O3 B2482073 N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903011-93-7

N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2482073
CAS No.: 1903011-93-7
M. Wt: 334.323
InChI Key: IKQZVSYDTTVJCO-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, an oxolane ring, and a difluorophenyl group

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Oxolane Ring: The oxolane ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an oxolane derivative.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the difluorophenyl group with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under conditions that facilitate substitution reactions.

Major Products

    Oxidation: Oxirane derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-difluorophenyl)methyl]-2-(tetrahydrofuran-3-yloxy)pyridine-4-carboxamide
  • N-[(2,6-difluorophenyl)methyl]-2-(oxolan-2-yloxy)pyridine-4-carboxamide

Uniqueness

N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to the specific positioning of the oxolane ring and the difluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity patterns and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c18-14-2-1-3-15(19)13(14)9-21-17(22)11-4-6-20-16(8-11)24-12-5-7-23-10-12/h1-4,6,8,12H,5,7,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQZVSYDTTVJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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